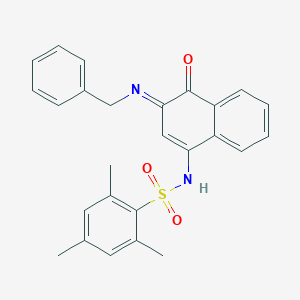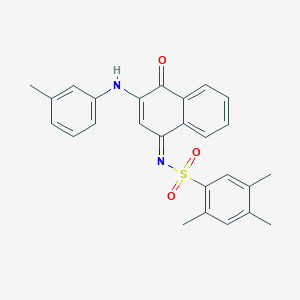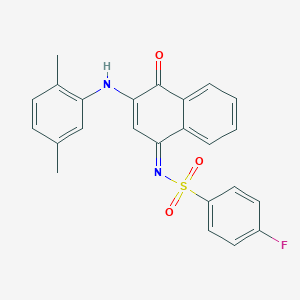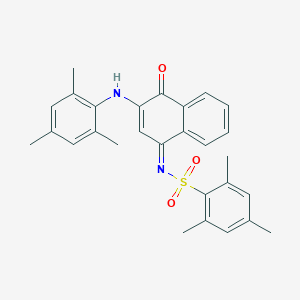![molecular formula C23H21NO4S B281391 4-methoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281391.png)
4-methoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide, commonly known as MTNB, is a synthetic compound that has gained attention due to its potential use in scientific research. MTNB is a sulfonamide derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of MTNB involves the inhibition of the protein kinase B (AKT) signaling pathway. AKT is a protein that is involved in many cellular processes, including cell growth, proliferation, and survival. MTNB inhibits the activation of AKT, leading to the induction of apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects
MTNB has been shown to have biochemical and physiological effects on cancer cells. MTNB induces apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in the process of apoptosis. MTNB also inhibits the expression of anti-apoptotic proteins, which can promote cell survival. Additionally, MTNB has been found to inhibit the activation of matrix metalloproteinases (MMPs), which are enzymes that are involved in cancer cell invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
MTNB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. MTNB has also been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of MTNB is that it has only been studied in vitro, and its efficacy in vivo is not yet known.
Orientations Futures
There are several future directions for research related to MTNB. One direction is to study the efficacy of MTNB in vivo, particularly in animal models of cancer. Another direction is to investigate the potential use of MTNB in combination with other chemotherapy drugs to enhance their effectiveness. Additionally, the development of MTNB analogs with improved efficacy and potency is an area of research that holds promise for the future.
Méthodes De Synthèse
MTNB has been synthesized using a method that involves the reaction of 4-methoxybenzenesulfonyl chloride with 7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-amine in the presence of a base. This method has been optimized to produce high yields of MTNB with high purity.
Applications De Recherche Scientifique
MTNB has been shown to have potential applications in scientific research, particularly in the field of cancer research. MTNB has been found to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. MTNB has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, MTNB has been found to sensitize cancer cells to chemotherapy drugs, which can enhance the effectiveness of chemotherapy.
Propriétés
Formule moléculaire |
C23H21NO4S |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
4-methoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H21NO4S/c1-27-15-10-12-16(13-11-15)29(25,26)24-21-14-20-18-7-4-5-9-22(18)28-23(20)19-8-3-2-6-17(19)21/h2-3,6,8,10-14,24H,4-5,7,9H2,1H3 |
Clé InChI |
FFVNHLBXWDXVIO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CCCC5 |
SMILES canonique |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-({1-oxo-4-[(phenylsulfonyl)imino]-1,4-dihydro-2-naphthalenyl}amino)benzoate](/img/structure/B281309.png)
![4-ethoxy-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281311.png)

![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)







![4-({4-[(2-Naphthylsulfonyl)imino]-1-oxo-1,4-dihydro-2-naphthalenyl}amino)benzoic acid](/img/structure/B281330.png)
![4-[(4-{[(4-Ethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]benzoic acid](/img/structure/B281331.png)